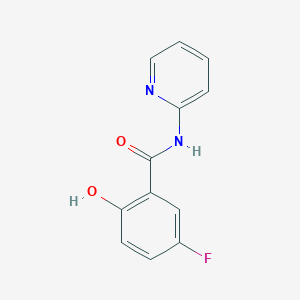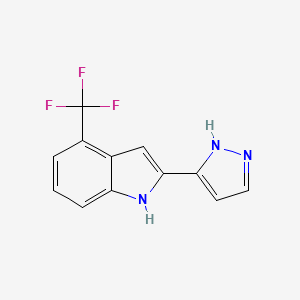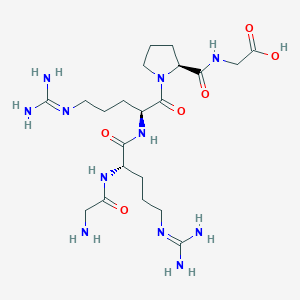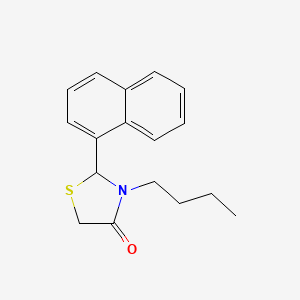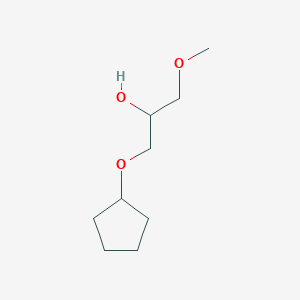
1-(Cyclopentyloxy)-3-methoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentyloxy)-3-methoxypropan-2-ol is an organic compound characterized by a cyclopentane ring attached to a methoxypropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-2-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process, where cyclopentanol reacts with 3-methoxypropan-2-ol to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or methoxypropanal.
Reduction: Formation of cyclopentanol or methoxypropanol.
Substitution: Formation of various substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentyloxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Shares the cyclopentane ring but lacks the methoxypropanol group.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the cyclopentane ring.
Uniqueness: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol is unique due to its combination of a cyclopentane ring and a methoxypropanol group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
823838-59-1 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-cyclopentyloxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-11-6-8(10)7-12-9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
JCJCXRBHZLWQLC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(COC1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


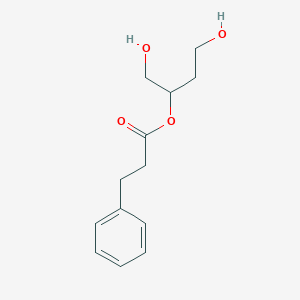
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
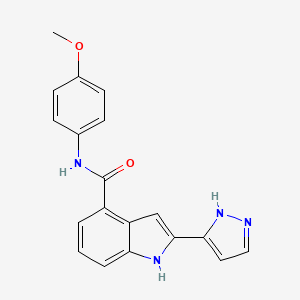
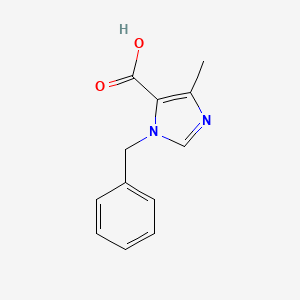
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
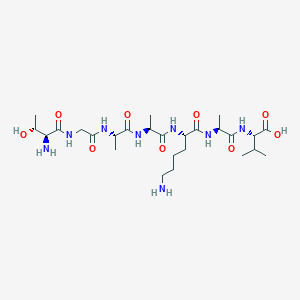
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)
